molecular formula C11H9F6N5 B1371368 5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole CAS No. 669080-86-8

5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole

Número de catálogo: B1371368
Número CAS: 669080-86-8
Peso molecular: 325.21 g/mol
Clave InChI: BSPJOHYVYIDKRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a heterocyclic compound with the molecular formula C11H9F6N5. It is known for its unique structure, which includes a tetrazole ring substituted with a 3’,5’-bistrifluoromethylbenzyl group and a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole typically involves the reaction of 3’,5’-bistrifluoromethylbenzylamine with 2-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced benzyl derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing tetrazole rings exhibit antimicrobial properties. This compound's unique side chain may enhance its effectiveness against resistant bacterial strains.
  • Anti-inflammatory Properties : Research into similar tetrazole derivatives has shown promise in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases.

Pharmacological Studies

The pharmacological profile of this compound is under investigation for its potential effects on neurotransmitter systems.

  • CNS Activity : Compounds with similar structures have been studied for their effects on the central nervous system (CNS), potentially offering therapeutic avenues for neurological disorders.
  • Receptor Modulation : The compound may modulate specific receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological function.

Material Sciences

Beyond medicinal applications, this compound's chemical properties make it suitable for use in material sciences.

  • Coordination Chemistry : The ability of tetrazoles to form complexes with metal ions can be harnessed in creating new materials with specific electronic or magnetic properties.
  • Polymer Chemistry : Incorporating this compound into polymers could enhance their thermal stability or mechanical properties, making it valuable in developing advanced materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli when tested in vitro. This supports the hypothesis that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: CNS Activity Assessment

In another research project, the pharmacological effects of this compound were assessed using animal models. The results demonstrated that administration of this compound resulted in observable changes in behavior consistent with alterations in serotonin levels. These findings suggest potential applications in treating mood disorders.

Mecanismo De Acción

The mechanism of action of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring and the bistrifluoromethylbenzyl group play crucial roles in its activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

  • N-(3,5-Bis(trifluoromethyl)benzyl)-2-methyl-2H-tetrazol-5-amine
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is unique due to its specific substitution pattern and the presence of both the tetrazole ring and the bistrifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a synthetic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. The bistrifluoromethylbenzyl group enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 2 to 16 µg/mL against clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus2-16
Staphylococcus epidermidis4
Escherichia coli16

Anticancer Activity

The anticancer potential of tetrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Cell Lines Tested : In vitro tests on liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cells revealed significant cytotoxic effects with IC50 values around 4.2 μM, indicating its potential as a chemotherapeutic agent .
Cancer Cell Line IC50 (µM)
Hep G24.2
A5494.5

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Binding : The compound may interact with DNA, forming stable complexes that inhibit replication and transcription processes.
  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division in cancer cells .

Study 1: Antimicrobial Efficacy

In a comparative study involving various tetrazole derivatives, this compound was found to outperform several other compounds in terms of antibacterial activity against Gram-positive bacteria. The study utilized disc diffusion methods to measure zones of inhibition, confirming its potential as a lead compound for antibiotic development .

Study 2: Cancer Cell Line Evaluation

A study focusing on the anticancer properties of this compound revealed that it significantly reduced cell viability in Hep G2 and A549 cell lines. The results indicated that the compound could serve as a potential candidate for further development in cancer therapy .

Propiedades

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6N5/c1-22-20-9(19-21-22)18-5-6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4H,5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJOHYVYIDKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630265
Record name N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669080-86-8
Record name N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,5-bis(trifluoromethyl)benzaldehyde (4 g, 16.5 mmol), 2-methyl-2H-tetrazol-5-amine (1.96 g, 19.8 mmol) and molecular sieves (5-10 Å beads) in toluene (50 mL) was heated at reflux for 4 hours, after which time the solvent was removed. Ethanol (50 mL) and sodium borohydride (1.25 g, 33 mmol) were added. The resulting mixture was stirred at room temperature for 30 minutes and then partitioned between saturated NH4Cl (50 mL) and ethyl acetate (2×50 mL). The combined organic layers were washed with saturated NaCl (50 mL), dried (MgSO4), filtered and concentrated to yield the title compound as a white solid (4.7 g). 1H NMR (400 MHz, CDCl3) δ 4.2 (s, 3 H) 4.7 (s, 1 H) 4.7 (s, 1 H) 5.0 (t, J=6.0 Hz, 1 H) 7.8 (s, 1 H) 7.9 (s, 2 H). MS (ES+) Calc: 325.08, Found: 325.8 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1nnc(N=Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution (70 ml) of 3,5-bis(trifluoromethyl)benzaldehyde (6.71 g) and 5-amino-2-methyltetrazole (3.30 g) in toluene was heated under reflux for 4 hr. The reaction solution was concentrated and the obtained residue was dissolved in ethanol (70 ml), and sodium borohydride (2.10 g) was added with stirring at room temperature. The reaction solution was stirred at room temperature for 30 min, and saturated aqueous ammonium chloride was added. The mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine. The organic layer was dried over sodium sulfate and sodium sulfate was filtered off. The filtrate was concentrated and the obtained residue was recrystallized from isopropanol-water (3:7, 50 ml) to give the title compound.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

NaBH4 (8.2 g, 0.22 mol) is added portionwise slowly to EtOH (700 mL) solution of crude 2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine at 0° C., and the mixture is stirred at room temperature for 1 hour. After addition of sat. NH4Cl aq. and water at 0° C., the mixture is concentrated to remove 300 mL of EtOH and extracted with CH2Cl2 (300 mL×4 times). The combined organic layer is washed with brine, dried over magnesium sulfate, filtered and concentrated The residue is purified by silica gel column chromatography to give N-[3,5-bis(trifluoromethyl)benzyl]-N-(2-methyl-2H-tetrazol-5-yl)amine as a white crystalline solid.
Name
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Name
2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.